4-Nitro-N-phenylphthalimide
Description
Evolution of Phthalimide (B116566) Research and its Significance
Phthalimides, characterized by a diacyl derivative of ammonia, have been a subject of scientific inquiry for over a century. japsonline.com Their journey began with the Gabriel synthesis in 1887, a method that utilizes phthalimide to synthesize primary amines. rsc.orgactascientific.com This foundational reaction highlighted the utility of the phthalimide group as a masked source of ammonia, a role it continues to play in modern organic synthesis. vedantu.comturito.comtestbook.com Over the years, research has expanded beyond this initial application, revealing the vast potential of the phthalimide scaffold.
The significance of phthalimide derivatives is underscored by their diverse applications. They are integral intermediates in the production of pharmaceuticals, agrochemicals, dyes, and pigments. rsc.orglookchem.com In the pharmaceutical industry, phthalimide-based compounds have been developed with a wide range of biological activities, including anti-inflammatory, anticonvulsant, analgesic, and antimicrobial properties. vedantu.comturito.comtandfonline.com The structural versatility of the phthalimide core allows for the synthesis of a vast number of derivatives with promising therapeutic potential. japsonline.comtandfonline.com This has led to the development of several commercially available drugs, cementing the importance of phthalimide chemistry in medicinal science. tandfonline.com
Contextualization of Nitro-Substituted N-Phenylphthalimides within Imide Chemistry
Within the extensive family of phthalimides, N-substituted derivatives represent a significant area of study. The introduction of a substituent on the nitrogen atom of the imide ring allows for fine-tuning of the molecule's properties. pharmainfo.in When this substituent is a phenyl group, as in N-phenylphthalimide, a new layer of chemical complexity and potential is introduced. Further modification of the phenyl ring, such as the introduction of a nitro group, gives rise to nitro-substituted N-phenylphthalimides.
The nitro group (-NO2) is a strong electron-withdrawing group. Its presence on the phenyl ring of N-phenylphthalimide significantly influences the electronic properties of the entire molecule. This electronic modification can impact the compound's reactivity, spectroscopic characteristics, and biological activity. For instance, the electron-withdrawing nature of the nitro group can enhance the electrophilicity of the phthalimide core, making it more susceptible to certain chemical reactions.
Research into nitro-substituted N-phenylphthalimides has explored their potential in various fields. For example, some derivatives have been investigated for their anticonvulsant properties. acs.orgnih.gov The position of the nitro group on the phenyl ring, as well as the presence of other substituents, can dramatically affect the biological activity of these compounds. nih.gov
Current Research Landscape of 4-Nitro-N-phenylphthalimide
This compound, with the chemical formula C₁₄H₈N₂O₄, is a specific isomer where the nitro group is located at the fourth position of the phenyl ring. lookchem.com Current research on this compound is multifaceted, encompassing its synthesis, structural characterization, and exploration of its potential applications.
Synthesis and Characterization: The synthesis of this compound is typically achieved through the nitration of N-phenylphthalimide. This reaction involves treating N-phenylphthalimide with a nitrating agent, often a mixture of nitric acid and sulfuric acid, under controlled temperature conditions to ensure the desired substitution pattern. Another synthetic route involves the reaction of phthalic anhydride (B1165640) with 4-nitroaniline.
The structure of this compound has been confirmed through various spectroscopic techniques. Infrared (IR) spectroscopy reveals characteristic absorption bands for the imide carbonyl groups and the nitro group. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the arrangement of protons and carbon atoms within the molecule. researchgate.net Crystallographic studies have provided insights into the three-dimensional structure of the molecule in the solid state. aablocks.com
Research Applications: this compound serves as a valuable intermediate in organic synthesis. lookchem.com The nitro group can be reduced to an amino group, which can then be further modified, opening up pathways to a wide range of other derivatives. This makes it a useful building block for creating more complex molecules with potential applications in medicinal chemistry and materials science.
Recent studies have also explored the biological activities of this compound. For instance, it has been investigated for its potential as a nematicidal agent, showing activity against the root-knot nematode Meloidogyne incognita. researchgate.net Some research has also pointed towards its potential as an α-glucosidase inhibitor, which could be relevant for diabetes research. researchgate.net Furthermore, like other nitro-substituted N-phenylphthalimides, it has been included in studies screening for anticonvulsant activity. acs.orgnih.gov
The ongoing research into this compound highlights its continued relevance in the field of chemistry. Its well-defined structure and versatile reactivity make it a subject of interest for both fundamental studies and the development of new functional molecules.
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₈N₂O₄ lookchem.com |
| Molecular Weight | 268.22 g/mol lookchem.com |
| Melting Point | 187 °C lookchem.com |
| Appearance | White to amber powder/crystal guidechem.comtcichemicals.com |
| Boiling Point | 471.1 °C at 760 mmHg guidechem.com |
| Flash Point | 238.7 °C guidechem.com |
| Density | 1.501 g/cm³ guidechem.com |
Table 2: Spectroscopic Data of this compound
| Spectroscopic Technique | Key Features |
|---|---|
| Infrared (IR) Spectroscopy | Characteristic absorption bands for imide carbonyl groups (around 1700-1780 cm⁻¹) and nitro group (asymmetric and symmetric stretching vibrations around 1530 cm⁻¹ and 1350 cm⁻¹, respectively). |
| Nuclear Magnetic Resonance (¹H NMR) Spectroscopy | Signals corresponding to the protons on the phthalimide and nitrophenyl rings. |
| Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy | Resonances for the carbonyl carbons and the aromatic carbons of the phthalimide and nitrophenyl moieties. researchgate.net |
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Phthalimide |
| Ammonia |
| N-phenylphthalimide |
| Nitric acid |
| Sulfuric acid |
| 4-nitroaniline |
| Phthalic anhydride |
Structure
3D Structure
Properties
IUPAC Name |
5-nitro-2-phenylisoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8N2O4/c17-13-11-7-6-10(16(19)20)8-12(11)14(18)15(13)9-4-2-1-3-5-9/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNNCFMUZZXJQLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10354041 | |
| Record name | 4-Nitro-N-phenylphthalimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10354041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40392-27-6 | |
| Record name | 5-Nitro-2-phenyl-1H-isoindole-1,3(2H)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40392-27-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Nitro-N-phenylphthalimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10354041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Nitro-N-phenylphthalimide | |
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Spectroscopic and Structural Elucidation of 4 Nitro N Phenylphthalimide
Nuclear Magnetic Resonance (NMR) Spectroscopy Studies
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of 4-Nitro-N-phenylphthalimide. Analysis of both ¹H and ¹³C NMR spectra allows for the precise assignment of each magnetically active nucleus within the molecule.
The ¹H NMR spectrum of this compound is characterized by signals in the aromatic region, typically observed between δ 7.5 and 8.5 ppm. The molecule contains two distinct aromatic systems: the phthalimide (B116566) ring and the 4-nitrophenyl ring. Each system presents a unique set of proton signals influenced by the neighboring functional groups.
The four protons on the phthalimide ring system approximate an AA'BB' spin system. The protons closer to the electron-withdrawing carbonyl groups are deshielded and appear further downfield compared to the other two. This typically results in two distinct multiplets, each integrating to two protons.
The 4-nitrophenyl ring also exhibits an AA'BB' spin system due to the electronic effects of the imide nitrogen and the strongly electron-withdrawing nitro group. This pattern often simplifies to appear as two distinct doublets. The protons ortho to the nitro group are significantly deshielded and resonate at the lowest field, while the protons meta to the nitro group appear at a relatively higher field.
Based on published data and chemical shift predictions, the following assignments can be made.
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
|---|---|---|---|---|
| ~8.37 | d | ~9.0 | 2H | H-3', H-5' (Protons ortho to NO₂) |
| ~8.01 | m | - | 2H | H-4, H-7 (Phthalimide protons) |
| ~7.86 | m | - | 2H | H-5, H-6 (Phthalimide protons) |
| ~7.65 | d | ~9.0 | 2H | H-2', H-6' (Protons meta to NO₂) |
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, ten distinct carbon signals are expected: six for the phthalimide moiety and four for the 4-nitrophenyl group.
The carbonyl carbons of the phthalimide ring are the most deshielded, appearing at the lowest field (typically δ > 165 ppm). The aromatic region will show signals for two quaternary carbons and four methine carbons in the phthalimide system, and two quaternary and four methine carbons in the nitrophenyl system. The carbon atom attached to the nitro group (C-4') is highly deshielded, as is the carbon atom attached to the imide nitrogen (C-1'). Public spectral databases confirm the availability of ¹³C NMR data for this compound. nih.gov
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| ~166.5 | C=O (Phthalimide carbonyls) |
| ~148.0 | C-4' (Carbon attached to NO₂) |
| ~138.0 | C-1' (Carbon attached to Imide N) |
| ~135.0 | C-5, C-6 (Phthalimide methine carbons) |
| ~131.8 | C-3a, C-7a (Phthalimide quaternary carbons) |
| ~126.5 | C-2', C-6' (Nitrophenyl methine carbons) |
| ~124.5 | C-3', C-5' (Nitrophenyl methine carbons) |
| ~124.2 | C-4, C-7 (Phthalimide methine carbons) |
To unambiguously assign all proton and carbon signals and confirm the molecular structure, advanced 2D NMR experiments are employed.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show correlations between adjacent protons. Cross-peaks would be expected between the signals for H-4/H-5 and H-6/H-7 on the phthalimide ring, confirming their connectivity. Similarly, correlations between the protons on the 4-nitrophenyl ring (H-2'/H-3' and H-5'/H-6') would be observed.
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These experiments reveal one-bond correlations between protons and the carbons they are attached to. This allows for the direct assignment of each protonated carbon atom in the ¹³C NMR spectrum based on the already assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. It is particularly useful for identifying quaternary carbons. For instance, the phthalimide protons (H-4, H-7) would show a correlation to the carbonyl carbons (C=O), confirming the core structure. Protons on the nitrophenyl ring (H-2', H-6') would show correlations to the imide-linked carbon (C-1'), confirming the point of attachment between the two ring systems.
Infrared (IR) and Raman Spectroscopy Investigations
Vibrational spectroscopy is a powerful method for identifying the functional groups present in a molecule. The IR and Raman spectra of this compound are dominated by the characteristic vibrations of the phthalimide core and the nitro group.
Phthalimide Moiety: The most prominent vibrational modes for the cyclic imide structure are the carbonyl (C=O) stretching vibrations. Due to the coupling of the two carbonyl groups, two distinct bands are observed: an asymmetric stretch at a higher wavenumber and a symmetric stretch at a lower wavenumber. These typically appear in the region of 1790-1700 cm⁻¹.
Nitro Moiety: The nitro group (NO₂) also has two characteristic and intense stretching vibrations. The asymmetric stretching vibration (νas) is found at a higher frequency, typically in the 1560-1500 cm⁻¹ range for aromatic nitro compounds. The symmetric stretching vibration (νs) appears at a lower frequency, generally between 1360-1330 cm⁻¹.
The FTIR spectrum of this compound displays a combination of the characteristic peaks of its constituent parts. The absence of N-H stretching bands (typically ~3200 cm⁻¹) confirms the N-phenyl substitution. The key absorptions are used to confirm the presence of the imide and nitro functionalities.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| ~3100-3000 | Medium-Weak | Aromatic C-H Stretch |
| ~1775 | Strong | Imide C=O Asymmetric Stretch |
| ~1720 | Strong | Imide C=O Symmetric Stretch |
| ~1600, ~1470 | Medium | Aromatic C=C Ring Stretch |
| ~1525 | Very Strong | NO₂ Asymmetric Stretch |
| ~1345 | Very Strong | NO₂ Symmetric Stretch |
| ~1380 | Medium | C-N Stretch |
| ~850 | Medium | C-H Out-of-plane Bending (p-disubstituted ring) |
| ~720 | Medium | C-H Out-of-plane Bending (o-disubstituted ring) |
Raman Spectroscopy Applications for this compound
While specific Raman spectroscopic studies for this compound are not extensively detailed in available literature, the technique is broadly applied to characterize related compounds like N-phenylmaleimide and phthalic acid esters. nih.govnih.gov For N-aryl imides, Raman spectroscopy, often combined with infrared and inelastic neutron scattering (INS) spectroscopies and density functional theory (DFT) calculations, provides a complete assignment of vibrational spectra. nih.gov Key vibrational modes identifiable for this compound would include the symmetric and asymmetric stretching of the nitro (NO₂) group, characteristic vibrations of the phthalimide ring (including C=O stretches), and modes associated with the N-phenyl substituent. This analytical method is crucial for confirming functional groups and understanding the molecule's vibrational framework.
Mass Spectrometry (MS) Analysis for Molecular Weight and Fragmentation Patterns
Mass spectrometry confirms the molecular weight and provides insight into the structural stability of this compound. The electron ionization mass spectrum shows a prominent molecular ion peak [M]⁺ at a mass-to-charge ratio (m/z) of 268.0, which corresponds to the compound's molecular weight of 268.22 g/mol . nih.gov This peak is typically the base peak, indicating the relative stability of the molecular ion.
The fragmentation pattern reveals characteristic losses of functional groups. Notable fragments are observed at m/z values corresponding to the loss of the nitro group (NO₂) and carbonyl (CO) moieties.
Table 1: Key Mass Spectrometry Fragmentation Data for this compound
| m/z | Proposed Fragment Identity/Loss | Relative Intensity (%) |
| 268.0 | [M]⁺ (Molecular Ion) | 100.0 |
| 238.0 | [M - NO]⁺ | 15.7 |
| 222.0 | [M - NO₂]⁺ | 13.8 |
| 178.0 | [M - NO₂ - CO₂]⁺ | 6.1 |
| 166.0 | [C₁₀H₆NO]⁺ | 7.6 |
| 104.0 | [C₇H₄O]⁺ | 13.5 |
| 76.0 | [C₆H₄]⁺ (Benzene ring fragment) | 15.9 |
Data sourced from spectral information for N-(4-NITROPHENYL)PHTHALIMIDE.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
The electronic structure of N-substituted phthalimides has been investigated using UV photoelectron spectroscopy. nih.gov These studies provide information about the electronic transitions within the molecule. For compounds containing chromophores like the nitrophenyl and phthalimide groups, UV-Vis spectroscopy reveals absorptions corresponding to π → π* and n → π* transitions. The extended conjugation between the aromatic rings and the imide system, influenced by the electron-withdrawing nitro group, dictates the specific wavelengths of maximum absorption (λₘₐₓ). While the exact spectrum for this compound is not detailed, related compounds like 4-nitrophenol (B140041) show significant absorption peaks that shift based on environmental factors, such as a peak around 320 nm. researchgate.net
X-ray Crystallography for Solid-State Structure Determination
Table 2: Crystallographic Data for an Analog: N-(3,4-dichlorophenyl)isoindoline-1,3-dione
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 5.7414(2) |
| b (Å) | 8.0917(6) |
| c (Å) | 26.077(1) |
| β (°) | 99.4709(12) |
Data is for an analog compound, 2-(3,4-dichlorophenyl) isoindoline-1,3-dione. ug.edu.gh
A critical feature of the molecular structure of N-aryl phthalimides is the torsional, or dihedral, angle between the plane of the phthalimide group and the plane of the N-phenyl substituent. researchgate.net In the unsubstituted N-phenylphthalimide, computational studies predict a twist of approximately 45° between the planes of the phthalimide and phenyl rings. mdpi.com Experimental data from chloro-substituted analogs show that this angle is significant, ranging from 61.02° to 85.78°. ug.edu.gh This non-planar conformation arises from steric hindrance between the carbonyl oxygen atoms of the phthalimide ring and the ortho-hydrogens of the phenyl ring. This twist is a defining conformational feature, influencing the molecule's electronic properties and crystal packing.
The crystal packing of N-phenylphthalimide derivatives is governed by a variety of weak intermolecular interactions. ug.edu.gh In the solid state, molecules often arrange to maximize favorable contacts. For chloro-substituted N-phenylphthalimides, weak C-H···O hydrogen bonds are observed, which link molecules into centrosymmetric dimers. ug.edu.gh Furthermore, π-π stacking interactions between the aromatic phthalimide systems of adjacent molecules are a common packing motif, often leading to head-to-tail arrangements. researchgate.net In the case of this compound, the polar nitro group would be expected to participate in additional dipole-dipole or C-H···O interactions, further influencing the supramolecular architecture.
Computational Chemistry and Theoretical Characterization of 4 Nitro N Phenylphthalimide
Density Functional Theory (DFT) Studies of Electronic Structure
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For 4-Nitro-N-phenylphthalimide, DFT calculations provide a detailed picture of its geometry, orbital energies, and charge distribution. These studies are typically performed using specific functionals and basis sets, such as B3LYP/6-311G(d,p), to achieve a balance between accuracy and computational cost. thaiscience.info DFT allows for the optimization of the molecule's ground-state geometry, revealing key structural parameters and predicting its stability and reactivity. researchgate.net The insights gained from DFT are crucial for understanding the interplay between the electron-withdrawing nitro group and the phthalimide (B116566) core. sci-hub.se
Frontier Molecular Orbital (FMO) theory is a key component of DFT studies, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. thaiscience.info The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability, chemical reactivity, and optical properties. ajchem-a.com
In this compound, the HOMO is expected to be localized primarily on the phenyl ring, which acts as the electron-donating portion of the molecule. Conversely, the LUMO is anticipated to be centered on the phthalimide moiety, particularly influenced by the strongly electron-withdrawing nitro group. sci-hub.se This distribution facilitates charge transfer from the phenyl group to the nitro-substituted phthalimide ring. The energy gap for related nitroaromatic compounds, such as 4-nitroaniline, has been calculated to be around 3.89-4.24 eV, suggesting that this compound is a reactive molecule with potential for charge-transfer interactions. thaiscience.inforesearchgate.net
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Reference |
|---|---|---|---|---|
| 4-Nitroaniline | -6.79 | -2.55 | 4.24 | researchgate.net |
| p-Nitroaniline | -6.6693 | -2.7786 | 3.8907 | thaiscience.info |
| 4-Nitrophenol (B140041) | -6.91 | -3.15 | 3.76 | researchgate.net |
| N-Phenylphthalimide | - | - | 3.8 |
Molecular Electrostatic Potential (MEP) mapping is a valuable tool derived from DFT calculations that illustrates the charge distribution across a molecule. The MEP map uses a color scale to indicate different potential values, with red representing regions of negative potential (electron-rich) and blue representing regions of positive potential (electron-poor). researchgate.net These maps are instrumental in predicting the sites for electrophilic and nucleophilic attacks.
Mechanistic Investigations via Computational Modeling
For instance, the acetic acid-catalyzed formation of N-phenylphthalimide from phthalanilic acid has been investigated computationally. researchgate.net These studies reveal a two-step mechanism involving the initial cyclization to a tetrahedral intermediate, followed by a rate-determining dehydration step. researchgate.net The calculations help to understand the role of the catalyst in lowering the activation barriers for each step.
A key aspect of mechanistic modeling is the characterization of transition states (TS) and the calculation of their associated activation energies. A transition state represents the highest energy point along the reaction coordinate between a reactant and a product. Identifying the structure and energy of the TS is crucial for understanding reaction kinetics. researchgate.net
In the computational study of N-phenylphthalimide formation, the transition state for the rate-determining dehydration step was identified and its energy calculated. researchgate.net The intrinsic activation barrier for the initial cyclization step was found to be 19.5 kcal·mol⁻¹, while the subsequent dehydration step has a higher barrier, confirming it as the slower, rate-determining part of the reaction. researchgate.net Such analyses provide a quantitative understanding of the factors controlling the reaction rate.
The three-dimensional structure and conformational flexibility of this compound are critical to its properties. A key conformational feature is the dihedral angle between the plane of the phthalimide core and the attached N-phenyl ring. Due to steric hindrance, these two rings are not coplanar.
Crystallographic and computational studies of related N-arylphthalimides show a wide range of dihedral angles, influenced by crystal packing and intermolecular interactions. iucr.org For the parent N-phenylphthalimide, this angle is reported to be around 57-64°. In N-(iodophenyl)nitrophthalimides, this angle varies from approximately 40° to 82°. iucr.org The rotation of the nitro group itself relative to the aromatic ring also has a modest energy barrier, estimated to be around 15 kJ mol⁻¹ in gaseous nitrobenzene (B124822), allowing its conformation to be easily influenced by its environment. wiley.com
| Compound | Dihedral Angle (°) between Phenyl and Phthalimide Rings | Method | Reference |
|---|---|---|---|
| N-Phenylphthalimide (Polymorph I) | 56.73 | Crystallography | |
| N-Phenylphthalimide (Polymorph II) | 64.09 | Crystallography | |
| N-(4-iodophenyl)-4-nitrophthalimide | 82.0 | Crystallography | iucr.org |
| N-(3-iodophenyl)-4-nitrophthalimide | 65.4 | Crystallography | iucr.org |
Molecular Dynamics Simulations for Conformational Flexibility
While static computational models provide valuable information about minimum-energy structures, Molecular Dynamics (MD) simulations offer a way to explore the conformational flexibility and dynamic behavior of molecules over time. rsc.org MD simulations model the atomic motions of a system, providing a trajectory that reveals how the molecule samples different conformations. researchgate.net
For molecules like this compound, MD simulations can provide deeper insight into the rotational dynamics of the phenyl group relative to the phthalimide core. These simulations are particularly useful for understanding how the molecule behaves in different environments, such as in solution or within a polymer matrix. acs.org By analyzing the simulation trajectories, one can construct free energy landscapes that map the stable conformational substates and the energetic barriers between them, offering a more complete picture of the molecule's structural dynamics. rsc.org
Quantitative Structure-Activity Relationship (QSAR) Modeling for Phthalimide Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. eijppr.com For phthalimide derivatives, including this compound, QSAR studies are instrumental in understanding the specific physicochemical properties and structural features that govern their therapeutic effects. eijppr.comthaiscience.info These models provide valuable insights for designing new, more potent, and selective molecules prior to their actual synthesis. scienceasia.org
Researchers have applied various QSAR methodologies to different classes of phthalimide derivatives to explore their potential as therapeutic agents. These studies typically involve calculating a range of molecular descriptors and using statistical methods like Multiple Linear Regression (MLR) to build predictive models. thaiscience.info The goal is to identify which properties—such as electronic, hydrophobic, steric, or topological features—are most influential for a given biological activity. eijppr.comthaiscience.info
For HIV-1 reverse transcriptase inhibitors, both 2D-QSAR and 3D-QSAR methods have been employed. thaiscience.infoscienceasia.org A 2D-QSAR study using MLR found that the inhibitory activity correlated significantly with electronic properties, specifically the partial atomic charge at carbon 2, the highest occupied molecular orbital (HOMO) energy, and the dipole moment. thaiscience.info Three-dimensional QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have also been applied to this class of compounds. scienceasia.org These methods provide 3D contour maps that visualize the favorable and unfavorable regions around the molecule for steric, electrostatic, hydrophobic, and hydrogen bond acceptor fields, offering crucial insights for structural modifications. scienceasia.orgnih.gov
Another area of investigation has been the analgesic activity of phthalimide derivatives. eijppr.com A QSAR study on a series of synthesized phthalimides used molecular modeling software to correlate physicochemical parameters with analgesic effects, helping to identify the properties responsible for this biological activity. eijppr.com Similarly, QSAR models have been developed for 4-phthalimidobenzenesulfonamide derivatives as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease. karger.com
The statistical validity and predictive power of these QSAR models are rigorously assessed using parameters such as the correlation coefficient (r or r²), the cross-validated correlation coefficient (q²), and the F-test value. thaiscience.inforesearchgate.net A high q² value, for example, indicates good predictive ability of the model, as confirmed through internal validation techniques like the leave-one-out (LOO) method. nih.gov
The findings from these diverse QSAR studies collectively contribute to a deeper understanding of the structure-activity landscape of phthalimide derivatives. They provide a rational framework for the future design of compounds like this compound, guiding modifications to optimize their interaction with specific biological targets and enhance their therapeutic potential.
Interactive Data Tables
Table 1: Summary of Selected QSAR Models for Phthalimide Derivatives
| Biological Target/Activity | QSAR Method | Key Statistical Parameters | Important Descriptors/Findings | Reference |
| HIV-1 Integrase Inhibition | Stepwise MLR | Not specified | Lipophilicity, Halogenation, Molecular Flexibility | researchgate.net |
| HIV-1 Reverse Transcriptase Inhibition | 3D-QSAR (CoMFA) | q² = 0.688, r² = 0.996 | Steric and Electrostatic Fields, HOMO Energy | scienceasia.org |
| HIV-1 Reverse Transcriptase Inhibition | 2D-QSAR (MLR) | q² = 0.785, r = 0.974 | Electronic Properties (Partial Atomic Charge, HOMO, Dipole Moment) | thaiscience.info |
| HIV-1 Integrase Inhibition | 2D-QSAR (HQSAR) | q² = 0.802, r² = 0.972 | Atoms, Bonds, Connectivity (Carbonyl-hydroxy-aromatic nitrogen motif) | nih.gov |
| Analgesic Activity | QSAR | Not specified | Physicochemical Properties | eijppr.com |
| Cholinesterase Inhibition | 3D-QSAR | Not specified | Model for AChE and BChE inhibitors | karger.com |
Note: q² (cross-validated r²) and r² (non-cross-validated r²) are measures of the predictive ability and goodness of fit of the model, respectively.
Reactivity and Derivatization Studies of 4 Nitro N Phenylphthalimide
Reactions of the Nitro Group: Reduction to Amino Analogs
The reduction of the aromatic nitro group is a fundamental transformation in organic chemistry, providing a primary pathway to aromatic amines. This conversion proceeds through a six-electron reduction, sequentially forming nitroso, N-hydroxylamino, and finally, amino functional groups nih.gov.
Catalytic hydrogenation is a widely employed method for the reduction of aromatic nitro compounds to their corresponding anilines. This process typically involves the use of a metal catalyst and a hydrogen source. A common pathway for this transformation is catalytic transfer hydrogenation (CTH), which utilizes a hydrogen donor in the presence of a catalyst, such as palladium on carbon (Pd/C) mdpi.com. For instance, 4-nitrophthalimide (B147348), a closely related analog, can be quantitatively converted to 4-aminophthalimide using ammonium formate as the hydrogen source with a Pd/C catalyst mdpi.com.
The hydrogenation process is not always a direct conversion to the amine. Intermediates, particularly the corresponding hydroxylamine, can form and sometimes accumulate in the reaction mixture google.com. Studies on the reduction of nitrobenzene (B124822) have shown that the reaction can proceed through an N-phenylhydroxylamine intermediate, which is subsequently reduced to the final aniline (B41778) product chemrxiv.org. The accumulation of these intermediates can be influenced by reaction conditions and may lead to the formation of side products like azo or azoxy compounds google.com. To mitigate this, additives such as vanadium compounds have been used to prevent the buildup of hydroxylamines and ensure a cleaner conversion to the desired amine google.com.
Table 1: Common Conditions for Catalytic Hydrogenation of Aromatic Nitro Groups
| Catalyst | Hydrogen Source | Key Features |
| Palladium on Carbon (Pd/C) | Ammonium Formate (HCOONH₄) | Efficient for transfer hydrogenation; often provides high yields mdpi.com. |
| Raney Nickel | Hydrazine (N₂H₄) | Effective but can require specific temperature control (e.g., 0-10 °C) to isolate hydroxylamine intermediates wikipedia.org. |
| Platinum(IV) Oxide (PtO₂) | Hydrogen Gas (H₂) | A classic and effective hydrogenation catalyst for reducing nitro groups to amines wikipedia.org. |
| Rhodium on Carbon (Rh/C) | Hydrazine (N₂H₄) | Can be used for transfer hydrogenation to selectively produce hydroxylamine derivatives mdpi.comresearchgate.net. |
Chemoselectivity is a critical consideration when other reducible functional groups are present in the molecule. In 4-Nitro-N-phenylphthalimide, the imide carbonyl groups could potentially be reduced under harsh conditions. Therefore, methods that selectively target the nitro group are highly valuable.
Catalytic transfer hydrogenation often offers good chemoselectivity, leaving functions like amides, esters, and carbonyls intact mdpi.comresearchgate.net. The use of hydrazine mediated reduction catalyzed by magnetic iron oxide nanocrystals has also been shown to be highly selective for nitro groups over other functionalities such as carboxylates and carbonyls researchgate.net. Another approach involves using sodium borohydride in the presence of specific additives or catalysts. For example, a combination of sodium hypophosphite and phosphinic acid with a Pd/C catalyst in a biphasic system has been used for the selective reduction of aromatic nitro groups researchgate.net. The development of nanocatalysts, such as copper nanoparticles on carbon dots, has also enabled the highly selective hydrogenation of nitroarenes under mild conditions, such as visible light irradiation in an aqueous solvent rsc.org.
Nucleophilic Aromatic Substitution Reactions Involving the Nitro Group
The nitro group is a powerful electron-withdrawing group, which significantly reduces the electron density of the aromatic ring to which it is attached. This effect is most pronounced at the ortho and para positions, making the carbon atom bearing the nitro group susceptible to nucleophilic attack. This activation allows the nitro group itself to function as a leaving group in nucleophilic aromatic substitution (SNAr) reactions libretexts.orgorganicchemistrytutor.com.
The SNAr mechanism is typically a two-step process involving the addition of a nucleophile to the electron-deficient ring to form a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the elimination of the leaving group to restore aromaticity organicchemistrytutor.comscranton.edu. The stability of the intermediate is crucial and is greatly enhanced by the presence of the nitro group, which can delocalize the negative charge organicchemistrytutor.com.
A significant application of the SNAr reactivity of nitro-phthalimide derivatives is in the synthesis of high-performance polymers, such as polyetherimides. In these reactions, the nitro group of a compound like 4-nitro-N-methylphthalimide (a close analog of the title compound) is displaced by a bisphenoxide nucleophile google.comgoogle.com.
For example, the reaction of a nitrated N-substituted phthalimide (B116566) with the salt of a diol like bisphenol-A results in the formation of an ether linkage, displacing the nitrite ion. When this reaction is performed with difunctional monomers, it leads to the formation of a polymer chain. The resulting polyetherimides are known for their excellent thermal stability and mechanical properties google.com. This synthetic strategy leverages the ability of the nitro group to activate the phthalimide ring system for nucleophilic displacement, serving as a cornerstone for the creation of these advanced materials.
Electrophilic Substitution on the Phenyl Ring and Phthalimide Moiety
Electrophilic aromatic substitution is a class of reactions where an electrophile replaces an atom, typically hydrogen, on an aromatic ring. The feasibility and regioselectivity of such reactions are governed by the electronic nature of the substituents already present on the ring.
In this compound, both aromatic rings are significantly deactivated towards electrophilic attack.
Phthalimide Moiety: The phthalimide ring is substituted with a nitro group, which is one of the most powerful deactivating groups. Furthermore, the two imide carbonyl groups also withdraw electron density from this ring.
N-Phenyl Ring: This ring is directly attached to the nitrogen atom of the imide group. The lone pair on the nitrogen is delocalized into the two adjacent carbonyl groups, making the entire imide functionality strongly electron-withdrawing and deactivating.
Consequently, forcing conditions would be required to achieve any further electrophilic substitution on either ring. If a reaction were to occur on the phthalimide ring, the powerful nitro group would direct incoming electrophiles to the meta position relative to itself. On the N-phenyl ring, the deactivating phthalimido group would direct incoming electrophiles to the ortho and para positions, though the reaction would be very sluggish.
The synthesis of the parent compound itself provides a practical example of electrophilic substitution on the phthalimide system. The nitration of N-methylphthalimide using a mixture of concentrated nitric and sulfuric acids yields primarily 4-nitro-N-methylphthalimide google.comresearchgate.net. This demonstrates that electrophilic attack (nitration) occurs on the phthalimide ring, with the reaction conditions being carefully controlled to favor mono-nitration google.comresearchgate.net.
Hydrolytic Cleavage of the Imide Ring and Reversibility
The five-membered imide ring in this compound is susceptible to hydrolytic cleavage under both acidic and basic conditions. This reaction involves the nucleophilic attack of water or a hydroxide ion on one of the imide carbonyl carbons. This leads to the formation of a tetrahedral intermediate, which subsequently undergoes ring-opening to yield a phthalamic acid derivative (specifically, 4-nitro-N-phenylphthalamic acid).
This process is reversible. The formation of the imide from the corresponding phthalamic acid is an intramolecular cyclization-dehydration reaction mdpi.com. Computational studies on the formation of N-phenylphthalimide from phthalanilic acid show a two-step mechanism. The first step is the nucleophilic attack of the amide nitrogen on the carboxylic acid carbon to form a gem-diol tetrahedral intermediate. The second, rate-determining step is the dehydration of this intermediate to form the stable five-membered imide ring mdpi.com. The hydrolysis of the imide is simply the microscopic reverse of this formation process. The equilibrium between the open-chain phthalamic acid and the cyclic imide can be shifted by controlling the reaction conditions, such as temperature and the presence of water.
Formation of Complex Derivatives and Conjugates
The reactivity of this compound offers several pathways for the synthesis of complex derivatives and conjugates. The presence of the electron-withdrawing nitro group on the phthalimide ring activates it for nucleophilic aromatic substitution, while the nitro group itself can be chemically modified to introduce new functionalities. These reactions are pivotal in developing novel molecules with tailored properties for various applications in materials science and medicinal chemistry.
Nucleophilic Aromatic Substitution Reactions
The electron-deficient aromatic ring of this compound is susceptible to nucleophilic aromatic substitution (SNAr), where a nucleophile replaces the nitro group. This reaction is a cornerstone in the formation of various derivatives.
One significant class of derivatives formed through this pathway are thioether compounds. While direct studies on this compound are not extensively documented in the provided search results, the reaction of similar compounds like 4-Nitro-N-alkyl-1,8-naphthalimides with thiols provides a strong indication of this reactivity. In these cases, thiolate anions act as potent nucleophiles, displacing the nitro group to form highly fluorescent thioether derivatives nih.govresearchgate.net. This reaction is significantly accelerated in the presence of micelles nih.gov. It is plausible that this compound would react similarly with various thiols, including those found in amino acids like cysteine, to form stable conjugates.
Table 1: Potential Thioether Derivatives of this compound via Nucleophilic Aromatic Substitution This table is illustrative and based on the reactivity of analogous compounds.
| Nucleophile (Thiol) | Potential Product | Potential Properties/Applications |
| Cysteine | 4-(S-cysteinyl)-N-phenylphthalimide | Bioconjugation, fluorescent labeling of proteins |
| Glutathione | 4-(S-glutathionyl)-N-phenylphthalimide | Probing cellular redox environments |
| n-heptanethiol | 4-(n-heptylthio)-N-phenylphthalimide | Fluorescent probes with altered lipophilicity |
| Thiophenol | 4-(phenylthio)-N-phenylphthalimide | Precursors for advanced materials |
Similarly, phenoxides can act as nucleophiles to displace the nitro group, leading to the formation of diaryl ether linkages. Reactions of phenoxides with nitro-substituted phthalimides have been reported, suggesting a viable route to complex ether derivatives acs.org.
Derivatization via Reduction of the Nitro Group
A versatile strategy for the synthesis of complex derivatives from this compound involves the reduction of the nitro group to a primary amine, yielding 4-Amino-N-phenylphthalimide. This amino group can then undergo a wide array of chemical transformations.
The reduction of the nitro group is a well-established chemical transformation that can be achieved using various reducing agents. The resulting 4-Amino-N-phenylphthalimide is a valuable intermediate for further derivatization. For instance, the amino group can be acylated, alkylated, or used as a building block in the synthesis of more complex heterocyclic systems.
Research on related N-phenylphthalimide derivatives has shown that the introduction of an amino group at the 4-position of the phthalimide ring significantly influences the biological activity of the molecule. For example, a series of 4-amino-N-phenylphthalimides have been synthesized and evaluated for their anticonvulsant activity nih.gov. The synthesis of these compounds typically involves the reduction of the corresponding 4-nitro derivatives.
Table 2: Examples of Derivatives from 4-Amino-N-phenylphthalimide This table is based on known derivatization reactions of aromatic amines.
| Reaction Type | Reagent | Product Class | Potential Applications |
| Acylation | Acetyl chloride | 4-Acetamido-N-phenylphthalimide | Pharmaceutical intermediates |
| Sulfonylation | Benzenesulfonyl chloride | 4-(Phenylsulfonamido)-N-phenylphthalimide | Medicinal chemistry |
| Diazotization followed by coupling | NaNO₂, HCl, then a coupling agent (e.g., phenol) | Azo dyes | Dyes and pigments |
| Condensation | Aldehydes/Ketones | Schiff bases | Ligands for metal complexes, functional materials |
Formation of Polymeric Structures
The reactivity of this compound and its derivatives also lends itself to the synthesis of polymers. For instance, 4-Nitro-N-methylphthalimide, a closely related compound, is an important intermediate in the production of polyetherimide polymers, which are known for their high-temperature stability google.com. It is conceivable that this compound could be used in a similar fashion. The nitro group can be displaced by a bisphenoxide monomer in a nucleophilic aromatic substitution polymerization to form poly(ether imide)s.
Furthermore, derivatives of N-phenyl maleimide, which shares structural similarities with the N-phenylphthalimide portion of the target molecule, have been used in copolymerization reactions to create heat-resistant polymers ijert.orgresearchgate.netijraset.com. This suggests that with appropriate functionalization, this compound could be incorporated into polymer backbones to impart specific properties.
Advanced Research Applications of 4 Nitro N Phenylphthalimide in Materials Science
Precursor in Polymer Synthesis: Polyimides and Copolymers
4-Nitro-N-phenylphthalimide serves as a crucial building block in the synthesis of high-performance polymers, particularly polyimides and their derivatives. Its structure, featuring a reactive nitro group and a stable phthalimide (B116566) core, allows for its incorporation into polymer backbones through nucleophilic aromatic substitution reactions. The phenyl group attached to the imide nitrogen influences the solubility and processing characteristics of the resulting polymers.
Poly(ether imide)s (PEIs) are a class of high-performance amorphous thermoplastics known for their exceptional thermal stability, mechanical strength, and chemical resistance. wiley.com The synthesis of PEIs often involves the reaction of a bisphenolate salt with a monomer containing two activated nitro or halogen groups. This compound is a key precursor in creating such monomers.
A common synthetic strategy involves first reacting 4-nitrophthalic anhydride (B1165640) with aniline (B41778) to produce this compound. kpi.ua This step protects the anhydride moiety. kpi.ua This intermediate is then reacted with a bisphenol in the presence of a base. kpi.uascribd.com The nitro group, activated by the electron-withdrawing phthalimide ring, is displaced by the phenoxide ions, forming an ether linkage and yielding a bis(ether imide) monomer. kpi.uascribd.com This monomer can then be converted into a dianhydride by hydrolyzing the imide rings, followed by dehydration. kpi.ua The resulting bis(ether anhydride) is subsequently polymerized with an aromatic diamine to produce the final poly(ether imide). kpi.ua
Another approach involves synthesizing AB-type monomers from this compound. tandfonline.com These monomers contain both an amine and a dicarboxylic acid (or its derivative) functionality in the same molecule, allowing for self-condensation polymerization to form polyimides. tandfonline.comtandfonline.com For instance, this compound has been used to synthesize AB-type amino (dicarboxylic acid) hydrochloride monomers containing bisphenol moieties. tandfonline.comtandfonline.com This method can produce PEIs without requiring a high-temperature post-curing step, as the imide ring is pre-formed in the monomer. tandfonline.com The resulting PEIs exhibit high thermal stability, with decomposition temperatures often exceeding 430°C. nycu.edu.twacs.org
Table 1: Synthesis of Poly(ether imide) Precursors from this compound
| Precursor | Reactants | Key Reaction Type | Resulting Monomer/Polymer | Reference |
|---|---|---|---|---|
| This compound | 4-Nitrophthalic anhydride, Aniline | Imidation | This compound | kpi.ua |
| Bis(ether imide) Monomer | This compound, Bisphenol | Nucleophilic Aromatic Substitution | Bis(N-phenylphthalimide ether)s | kpi.uaacs.org |
| AB-type Monomer | This compound, Acetylaminophenyloxy bisphenols | Multi-step synthesis | Amino (dicarboxylic acid) hydrochloride monomers | tandfonline.comtandfonline.com |
| Dendritic Poly(ether imide)s | 3-nitro-N-phenylphthalimide, 1-(4-aminophenyl)-1,1-bis(4-hydroxyphenyl)ethane | Convergent Growth via Nucleophilic Substitution | Dendritic Macromolecules | nycu.edu.twacs.org |
The incorporation of the this compound moiety into polymer chains is a key strategy for developing high-performance materials with tailored properties. tandfonline.com Polyimides, known for their use in the electronics, automotive, and aerospace industries, benefit from the thermal and chemical stability conferred by the imide ring. tandfonline.comtandfonline.com The specific structure derived from this compound influences characteristics such as solubility, processability, and final application performance. wiley.comkpi.ua
For example, fluorinated poly(ether imide)s have been synthesized for potential use as electret materials, which are dielectric materials with a quasi-permanent electric charge. wiley.com In these syntheses, this compound was listed as a starting material, highlighting its role in the broader field of functional high-performance polymers beyond just thermal stability. wiley.com The ability to create various isomeric poly(ether imide)s by using precursors derived from this compound allows for fine-tuning of properties like gas permeability for membrane applications. kpi.ua The phenoxide displacement reaction with this compound is noted for its efficiency and high yields, making it a synthetically useful method for creating novel polymers. scribd.com
Functional Materials Development
Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to the intensity of incident light, enabling applications like frequency conversion and optical switching. tcichemicals.comnumberanalytics.com Organic molecules are promising candidates for NLO materials due to the high mobility of their π-electrons. tcichemicals.comjhuapl.edu A common molecular design for NLO properties involves connecting an electron-donating group and an electron-withdrawing group through a π-conjugated system, leading to a large change in dipole moment upon excitation. nih.gov
Compounds like this compound fit this structural paradigm. The nitro group (-NO₂) is a strong electron-withdrawing group, while the phenyl group (-C₆H₅) can act as an electron-donating or π-bridging system. This donor-acceptor structure, connected via the phthalimide framework, can lead to significant intramolecular charge transfer, a key requirement for second- and third-order NLO activity. nih.gov Research into organic NLO materials has included compounds with similar structures, such as 2-methyl-4-nitroaniline (B30703) (MNA). jhuapl.edu While specific NLO measurements for this compound are not detailed in the provided search results, the study of phthalimide derivatives for NLO applications is an active area. The delocalization of π-electrons within the core structure is a primary cause of polarization in organic NLO materials. nih.gov
Electrolyte Additives in Energy Storage Devices
In lithium-ion batteries (LIBs), the solid electrolyte interphase (SEI) is a critical passivation layer that forms on the anode surface during the initial charging cycles. nih.govnih.gov A stable and effective SEI prevents continuous electrolyte decomposition and allows for the transport of lithium ions while blocking electrons, which is essential for long cycle life and battery safety. nih.govmdpi.com
Electrolyte additives are small quantities of specific compounds added to the electrolyte to improve battery performance, often by favorably modifying the SEI layer. rsc.org An ideal SEI-forming additive should be reduced at a higher potential (i.e., less negative potential vs. Li/Li⁺) than the electrolyte solvents (like ethylene (B1197577) carbonate, EC), ensuring it forms the SEI layer preferentially. mdpi.comchemmethod.com
Computational studies using density functional theory (DFT) have investigated phthalimide derivatives as promising SEI-forming additives. chemmethod.com A study on various derivatives, including 3-nitrophthalimide (B32571), found that they possess higher reduction potentials compared to both EC and the widely used additive vinylene carbonate (VC). chemmethod.com This suggests that nitrophthalimide compounds would be reduced first on the anode surface, forming a stable SEI. chemmethod.com The reduction of these molecules is predicted to create stable oligo- or polymeric species that can effectively passivate the anode. nih.govchemmethod.com Although this compound was not the exact molecule in this specific computational screening, the positive results for 3-nitrophthalimide indicate that the nitrophthalimide chemical structure is a promising candidate for developing advanced electrolyte additives. chemmethod.com The presence of a nitro group generally facilitates the reduction process required for SEI formation.
Table 2: Comparison of Calculated Reduction Potentials for SEI Formation
| Compound | Reduction Potential (V vs. Li/Li⁺) | Higher/Lower than EC? | Potential as SEI Additive | Reference |
|---|---|---|---|---|
| Ethylene Carbonate (EC) | ~1.0 V | Baseline | Forms SEI, but can be unstable | nih.gov |
| Vinylene Carbonate (VC) | Higher than EC | Higher | Widely used commercial additive | mdpi.comchemmethod.com |
| 3-Nitrophthalimide | Higher than VC | Higher | Promising candidate | chemmethod.com |
| Phthalimide | Higher than EC | Higher | Promising candidate | chemmethod.com |
Mechanistic Insights into Biological Activities of 4 Nitro N Phenylphthalimide Derivatives
Enzyme Inhibition Mechanisms
Alpha-Glucosidase Inhibition by N-Phenylphthalimide Derivatives
N-phenylphthalimide derivatives have been identified as a promising class of α-glucosidase inhibitors, which are crucial in managing carbohydrate metabolism. A study involving sixteen synthesized N-phenylphthalimide derivatives revealed their inhibitory effects on yeast α-glucosidase. researchgate.net Notably, N-(2,4-dinitrophenyl)phthalimide demonstrated potent inhibition of both yeast alpha-glucosidase, with an IC50 value of 0.158 mM, and maltase, with an IC50 of 0.051 mM. researchgate.net However, it did not show inhibitory activity against sucrase. researchgate.net
Kinetic analysis using a Lineweaver-Burk plot indicated that N-(2,4-dinitrophenyl)phthalimide acts as a competitive inhibitor of yeast α-glucosidase. researchgate.net Further structure-activity relationship studies have highlighted the importance of the hydrophobicity of the substituent at the nitrogen atom of the phthalimide (B116566) skeleton. researchgate.net The introduction of electron-withdrawing groups, such as a nitro group or chlorine, has been shown to influence the inhibitory activity. researchgate.net These findings suggest that N-phenylphthalimide derivatives, particularly those with specific substitutions, represent a new and potent group of α-glucosidase inhibitors. researchgate.netnih.gov
| Compound | Enzyme | IC50 (mM) | Type of Inhibition |
| N-(2,4-dinitrophenyl)phthalimide | Yeast alpha-glucosidase | 0.158 researchgate.net | Competitive researchgate.net |
| N-(2,4-dinitrophenyl)phthalimide | Maltase | 0.051 researchgate.net | --- |
Protoporphyrinogen (B1215707) Oxidase Inhibition
N-phenylphthalimide derivatives are recognized as inhibitors of protoporphyrinogen oxidase (PPO), a key enzyme in the biosynthesis of chlorophyll (B73375) and heme. ucanr.edu This inhibition disrupts essential cellular processes, making these compounds effective as herbicides. The discovery of novel PPO inhibitors is a significant focus in the development of new herbicides. nih.govnih.gov
A series of N-phenylphthalimide derivatives containing ether and oxime ether moieties were designed and synthesized to explore new PPO inhibitors. nih.gov Among these, compound A4 demonstrated the most potent inhibition of Nicotiana tabacum PPO (NtPPO) with a Ki value of 9.05 nM, which is significantly lower than that of the commercial herbicides flumioxazin (B1672886) (Ki = 52.0 nM) and flumiclorac-pentyl (B166167) (Ki = 46.3 nM). nih.gov Molecular simulation studies revealed that compound A4 forms a stable and strong hydrogen bond with the Arg98 residue of NtPPO. nih.gov
In another study, N-phenylphthalimide derivatives with ether moieties were investigated. Compound B18 from this series also showed strong inhibitory effects on NtPPO, with a Ki value of 10.3 nM. nih.gov Molecular simulations and density functional theory (DFT) calculations indicated that compound B18 forms a robust hydrogen bond with Arg98 of NtPPO and possesses favorable chemical reactivity and electrostatic properties. nih.gov These findings highlight the potential of N-phenylphthalimide derivatives as lead compounds for developing highly effective PPO-inhibiting herbicides. nih.govnih.govresearchgate.net
| Compound | Target Enzyme | Ki (nM) |
| Compound A4 | NtPPO | 9.05 nih.gov |
| Compound B18 | NtPPO | 10.3 nih.gov |
| Flumioxazin (Reference) | NtPPO | 52.0 nih.govnih.gov |
| Flumiclorac-pentyl (Reference) | NtPPO | 46.3 nih.govnih.gov |
Anticonvulsant Activity and Structure-Activity Relationships
A series of N-phenylphthalimide derivatives have been evaluated for their anticonvulsant potential, primarily through maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole seizure (scPTZ) tests. nih.gov Structure-activity relationship studies have provided valuable insights into the features that govern their efficacy.
For N-(2,6-dimethyl-phenyl)phthalimide derivatives, the anticonvulsant activity is influenced by the substitution pattern on the phthalimide ring, following the order: 4-amino > 4-nitro > 4-methyl; H > 3-nitro; 3-amino. nih.gov The 4-amino substituted derivatives were found to be the most potent against MES-induced seizures in mice. nih.gov Specifically, 4-amino-N-(2-methylphenyl)-phthalimide showed an anti-MES ED50 of 47.61 µmol/kg. nih.gov
Furthermore, the nature of the substituents at the 2 and 6 positions of the N-phenyl ring significantly impacts anticonvulsant efficiency. The order of activity is as follows: 2,6-dimethyl > 2-methyl > 2-ethyl > 2-ethyl-6-methyl > 2,6-diethyl > unsubstituted phenyl ring. nih.gov The compound 4-amino-N-(2,6-dimethylphenyl)phthalimide emerged as the most potent anti-MES agent in rats, with an ED50 of 25.2 µmol/kg. nih.gov It is suggested that phthalimide-based derivatives may act as sodium channel antagonists, similar to phenytoin (B1677684). nih.gov Docking studies have indicated that while phenytoin interacts with domain IV-S6 of the NaV1.2 channel, phthalimide derivatives mainly interact with domain II-S6. nih.govsemanticscholar.org
Antimalarial Properties and Molecular Targets
N-phenylphthalimide derivatives have demonstrated potential as antimalarial agents, with some compounds showing inhibitory activity against Plasmodium falciparum, the parasite responsible for malaria. acs.org Research has focused on synthesizing and evaluating these derivatives to identify potent and selective inhibitors.
In one study, a series of N-phenyl phthalimide derivatives were synthesized and tested against both sensitive and resistant strains of P. falciparum. acs.org The most promising compound, 4-amino-2-(4-methoxyphenyl)isoindoline-1,3-dione, exhibited low micromolar inhibitory activity and a high selectivity index against human cells. acs.orgresearchgate.net This compound demonstrated a slow-acting mechanism, similar to the known antimalarial drug atovaquone. acs.orgresearchgate.net
Enzymatic assays revealed that this lead compound inhibits the P. falciparum cytochrome bc1 complex, a key component of the parasite's mitochondrial respiratory chain. acs.orgresearchgate.net Molecular docking studies further suggested that the compound binds to the Qo site of the cytochrome bc1 complex. acs.orgresearchgate.net Another study reported a phthalimide derivative with an IC50 value of 4.3 μM against P. falciparum, highlighting the potential for structural modifications to enhance antimalarial efficacy.
Nematicidal Efficacy and Mechanism of Action
Certain N-phenylphthalimide derivatives have shown promise in the management of root-knot nematodes, such as Meloidogyne incognita. researchgate.netresearchgate.net In a study evaluating the effect of various imides on M. incognita, 4-Nitro-N-phenyl phthalimide (4NNPTD) was found to be effective in inhibiting egg hatching. researchgate.netresearchgate.net After 10 days of observation, 4NNPTD resulted in a 59% egg hatch, which was significantly better than the 75% hatch observed with the commercial nematicide carbofuran. researchgate.netresearchgate.net
The development of new, effective, and environmentally safer nematicides is a critical area of research. mdpi.com While the precise mechanism of action for the nematicidal activity of 4-Nitro-N-phenylphthalimide is still under investigation, the results suggest that these compounds could be a basis for developing new nematicidal agents. researchgate.net Other research has focused on different chemical classes, such as 1,2,4-oxadiazole (B8745197) derivatives, which have been shown to affect the acetylcholine (B1216132) receptor in nematodes. nih.gov
Potential in Antimicrobial and Anticancer Research
Phthalimide derivatives, including this compound, have demonstrated a broad spectrum of biological activities, including antimicrobial and anticancer properties.
In the realm of antimicrobial research, phthalimide derivatives have shown significant potential. Studies have indicated their effectiveness against various bacteria and fungi, suggesting they could be developed into new antimicrobial therapies. researchgate.netf1000research.comf1000research.com The antimicrobial activity of synthesized phthalimide Schiff base derivatives has been tested against several microbial species, including Staphylococcus aureus, Streptococcus pyogenes, Escherichia coli, Pseudomonas aeruginosa, and Candida albicans, showing variable but promising results. researchgate.netf1000research.comf1000research.com
Antifungal and Antibacterial Studies
The antimicrobial properties of this compound and its derivatives are attributed to a combination of factors related to the phthalimide core and the nitro group substitution. Research indicates that phthalimide derivatives, in general, can exert antimicrobial effects. One proposed mechanism for their antibacterial action involves the disruption of the bacterial cell membrane's integrity.
The presence of the nitro group is considered crucial for the enhanced biological activity of these compounds. A widely accepted model for the antimicrobial action of nitro-containing compounds suggests that they function as prodrugs. nih.gov In the microbial cell, the nitro group undergoes reduction, a process that generates toxic intermediates such as nitroso and superoxide (B77818) radicals. nih.gov These reactive species are capable of covalently binding to cellular macromolecules, including DNA, which leads to significant nuclear damage and ultimately results in cell death. nih.gov While this is a general mechanism for nitroaromatic compounds, it is a highly plausible explanation for the activity of this compound derivatives.
Furthermore, studies on related phthalimide derivatives have demonstrated their effectiveness against a range of microbial species. For instance, certain 1,3,4-thiadiazoles derived from N-(4-nitrophenyl)phthalimide have shown notable activity against E. coli, B. mycoides, and the fungus C. albicans. The structural features of these molecules, including their lipophilicity and electronic properties, likely contribute to their ability to penetrate microbial cell membranes and interact with intracellular targets. nih.gov
Inhibition of Cancer Cell Lines
Derivatives of this compound have been a focus of anticancer research, with studies demonstrating their ability to inhibit the proliferation of various cancer cell lines. A key aspect of their potential as therapeutic agents is their observed selectivity, showing more potent effects on cancer cells compared to healthy cells.
The mechanism of action for the anticancer properties of these compounds appears to be multifactorial, involving the targeting of specific enzymes within cancer cells to disrupt their growth and proliferation. Molecular docking studies have been employed to explore the potential mechanisms, with one area of investigation being the inhibition of DNA methyltransferase 1 (DNMT1). redalyc.org DNMT1 is an important enzyme in the regulation of gene expression, and its inhibition can lead to the re-expression of tumor suppressor genes, thereby impeding cancer progression.
Research has evaluated the antiproliferative activity of various phthalimide derivatives against several cancer cell lines, including HeLa (cervical cancer), HepG2 (liver cancer), and 4T1 (breast cancer). redalyc.org The results have shown that specific derivatives can significantly inhibit cancer cell proliferation. For example, some derivatives have demonstrated up to 40% inhibition of HeLa cell growth while showing minimal effects on normal fibroblast cells (3T3), indicating a degree of selectivity. Another study found that a particular derivative exhibited a potent antiproliferative effect against the HepG2 cell line with a null effect on the normal 3T3 cell line. redalyc.org
Table 1: Antiproliferative Activity of Selected Phthalimide Derivatives
| Compound Derivative | Target Cell Line | Proliferation Inhibition (%) | Selectivity against 3T3 cells | Reference |
|---|---|---|---|---|
| E1 | HeLa | 40 | Yes | |
| E11 | HeLa | 40 | Yes | |
| C7 | HeLa | 36.33 | Yes | |
| C8 | HeLa | 40.21 | Yes | |
| H1 | 4T1 | 50.43 | Low | |
| H16 | HepG2 | High | Yes | redalyc.org |
Studies on thiazole-bearing phthalimide derivatives have further suggested that their cytotoxic activity against cancer cells may be linked to the induction of apoptosis. nih.gov This is supported by evidence of DNA fragmentation and increased caspase-3 activity in treated cancer cells. nih.gov The induction of apoptosis appears to proceed through the intrinsic pathway, involving the regulation of pro-apoptotic (BAX) and anti-apoptotic (BCL-2) proteins. nih.gov
Drug-Likeness and ADME (Absorption, Distribution, Metabolism, Excretion) Properties for Pharmaceutical Development
The potential of this compound derivatives as pharmaceutical agents is not solely dependent on their biological activity but also on their pharmacokinetic profile. In silico studies, utilizing tools such as SwissADME and Toxtree, have become instrumental in predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties and the drug-likeness of these compounds. globalhealthsciencegroup.comjournalijtdh.com
These predictive models assess various physicochemical properties against established criteria, such as Lipinski's Rule of Five, to evaluate the potential for oral bioavailability. globalhealthsciencegroup.comjournalijtdh.com Studies on various phthalimide derivatives have indicated that they often possess molecular weights, hydrogen bond donor and acceptor counts, and log P values that align with the criteria for good oral absorption. globalhealthsciencegroup.com
The in silico analysis of phthalimide derivatives generally suggests favorable ADME characteristics. globalhealthsciencegroup.comnih.gov For instance, many derivatives are predicted to have good bioavailability scores, indicating their potential as orally administered drugs. biointerfaceresearch.com The lipophilic nature of the phthalimide structure can facilitate crossing biological membranes, a crucial factor for drug distribution. actascientific.com
Furthermore, toxicity predictions are an essential component of early-stage drug development. In silico tools can assess the likelihood of a compound being carcinogenic or mutagenic. globalhealthsciencegroup.com For many phthalimide derivatives, these predictions have indicated a low potential for such toxicities. globalhealthsciencegroup.com
Table 2: Predicted ADME Properties of Phthalimide Derivatives (General)
| Property | Predicted Outcome | Significance in Drug Development | Reference |
|---|---|---|---|
| Physicochemical Properties | Generally compliant with Lipinski's Rule of Five | Indicates potential for good oral bioavailability | globalhealthsciencegroup.comjournalijtdh.com |
| Lipophilicity | Moderate to high | Influences absorption and distribution | actascientific.com |
| Water Solubility | Varies with substitution | Affects formulation and absorption | |
| Pharmacokinetics | Good predicted bioavailability | Suggests suitability for oral administration | biointerfaceresearch.com |
| Drug-Likeness | Favorable scores | Indicates potential as a drug candidate | biointerfaceresearch.com |
| Medicinal Chemistry | Structurally amenable to modification | Allows for optimization of properties | f1000research.com |
It is important to note that while in silico predictions are a valuable tool for guiding drug discovery efforts, they must be validated through experimental studies to confirm the actual pharmacokinetic and toxicological profile of any new therapeutic candidate.
Green Chemistry and Environmental Research Perspectives for Phthalimide Compounds
Development of Environmentally Benign Synthetic Methods for 4-Nitro-N-phenylphthalimide
The synthesis of this compound has traditionally involved methods that are effective but often rely on harsh conditions and hazardous reagents. The classical approach, for instance, uses a mixed acid system (HNO₃/H₂SO₄) for the nitration of N-phenylphthalimide, which requires careful temperature control to prevent over-nitration and decomposition. polimi.it In a push for greener alternatives, research has shifted towards methodologies that reduce waste, minimize energy consumption, and utilize less toxic substances.
Several innovative techniques have emerged as promising, environmentally benign alternatives:
Microwave-Assisted Synthesis: This method has gained traction as a tool for green chemistry, significantly reducing reaction times for the synthesis of N-heterocycles. journal-vniispk.ru For N-substituted phthalimides, microwave irradiation offers a rapid and efficient functionalization pathway. polimi.it Studies on the synthesis of N-phenyl phthalimide (B116566) from aniline (B41778) and phthalic anhydride (B1165640) in glacial acetic acid have shown that microwave methods can drastically shorten reaction times compared to conventional refluxing. rsc.org This suggests a high potential for the efficient synthesis of its nitro derivative, this compound.
Deep Eutectic Solvents (DES) and Glycerol (B35011): DES, particularly those derived from choline (B1196258) chloride with urea (B33335) or malonic acid, have been successfully employed as biodegradable, non-toxic, and cost-effective catalysts and reaction media for synthesizing N-aryl phthalimide derivatives. nih.goveijppr.comiust.ac.ir These systems offer moderate to high yields and allow for the catalyst and solvent to be recycled for several consecutive runs. nih.goveijppr.com Research has demonstrated the synthesis of 2-(4-nitrophenyl)isoindoline-1,3-dione, a structural isomer of the target compound, in good yields using these green solvents. iust.ac.irnih.gov
Ultrasound-Assisted Synthesis: Sonochemistry represents another green approach, using ultrasonic waves to induce cavitation and accelerate chemical reactions. researchgate.netresearchgate.netepa.gov This technique has been applied to the synthesis of various heterocyclic compounds and can often be performed at ambient temperatures, reducing energy consumption. epa.govbeilstein-journals.org While specific studies on this compound are not prevalent, the successful application of ultrasound in synthesizing related nitrogen heterocycles points to its potential as a greener alternative. epa.gov
Catalytic Innovations: The use of reusable and non-toxic catalysts is a cornerstone of green chemistry. For phthalimide synthesis, heterogeneous catalysts like Montmorillonite-KSF clay have been used in conjunction with microwave irradiation to create an eco-friendly process. eijppr.com Niobium pentoxide (Nb₂O₅) has also been identified as a reusable and effective heterogeneous Lewis acid catalyst for the direct synthesis of various cyclic imides. organic-chemistry.org
Below is a comparative table of different synthetic methods for N-aryl phthalimides, highlighting the advantages of greener approaches.
Table 1: Comparison of Synthetic Methods for N-Aryl Phthalimides
| Method | Catalyst/Medium | Conditions | Advantages | Disadvantages | Reference(s) |
|---|---|---|---|---|---|
| Classical Method | Mixed Acid (HNO₃/H₂SO₄) | Low Temperature (0–5°C) | Established method | Use of strong, corrosive acids; potential for side reactions | polimi.it |
| Microwave-Assisted | Glacial Acetic Acid | Microwave Irradiation | Rapid reaction times; high efficiency | Requires specialized equipment | journal-vniispk.rursc.org |
| Deep Eutectic Solvents | Choline chloride/Urea or Malonic Acid | 65-80°C | Biodegradable, non-toxic, recyclable solvent/catalyst | Moderate to high yields may vary | nih.goveijppr.comiust.ac.ir |
| Ultrasound-Assisted | Various | Ambient Temperature | Energy efficient; mild conditions | Scalability can be a challenge | researchgate.netepa.gov |
| Heterogeneous Catalysis | Montmorillonite-KSF Clay | Microwave Irradiation | Reusable, non-toxic catalyst | Catalyst preparation may be needed | eijppr.com |
Assessment of Environmental Fate and Transformation of Nitro-Phthalimides
The phthalimide structure itself is susceptible to degradation. It is known to be readily biodegradable, with studies showing degradation rates of 92% over 14 days under certain test conditions. oecd.org The primary mechanism of abiotic degradation is hydrolysis, which breaks the imide ring to form phthalamic acid and subsequently phthalic acid and ammonia. oecd.org The rate of this hydrolysis is highly dependent on pH, being significantly faster in basic conditions (half-life of 1.1 hours at pH 9) compared to neutral (57 hours at pH 7) or acidic conditions (115 days at pH 4). oecd.org Photodegradation, influenced by light, is another relevant removal pathway for phthalimide in water and soil. oecd.org Studies on N-phenylphthalimide have shown that photolysis leads to the formation of phthalic anhydride and phthalimide, which are themselves photolabile. kpi.ua
The presence of the nitro group on the aromatic ring significantly influences the compound's environmental behavior. Nitroaromatic compounds are generally recognized for their persistence in the environment. researchgate.netepa.gov The nitro group is an electron-withdrawing group that makes the compound susceptible to reduction but can also increase its recalcitrance to aerobic microbial degradation. researchgate.netepa.gov The reduction of the nitro group to an amino group is a common transformation, which can be a first step in microbial metabolism. researchgate.net However, complete mineralization is often slow. researchgate.net Safety data for this compound indicates that it may cause hazardous decomposition products like nitrogen oxides (NOx) upon combustion and that it is not expected to be degradable in wastewater treatment plants. thermofisher.comfishersci.com
Therefore, the environmental fate of this compound is likely a combination of these factors: slow hydrolysis and photolysis of the phthalimide ring, coupled with the persistence and potential for reductive transformation of the nitroaromatic moiety.
Role of Phthalimides in Sustainable Chemical Processes
Beyond their synthesis, phthalimide derivatives are playing an increasingly important role as functional molecules within sustainable chemical processes, particularly in the field of organocatalysis. rsc.orgresearchgate.net
One of the most significant contributions is the use of N-hydroxyphthalimide (NHPI) as a powerful organocatalyst for aerobic oxidation reactions. polimi.itnih.gov NHPI acts as a precursor to the phthalimide N-oxyl (PINO) radical, a highly reactive species that can catalyze the oxidation of a vast range of organic substrates using molecular oxygen as the ultimate, green oxidant. nih.govresearchgate.net This avoids the need for heavy metal catalysts, which are often toxic and difficult to separate from products. nih.gov The NHPI catalytic system has been applied to large-scale industrial processes, such as the oxidation of alkanes and alkyl aromatics. polimi.itnih.gov To further enhance sustainability, researchers have developed recyclable NHPI catalysts by immobilizing them on solid supports like hydrothermal carbon microspheres, allowing for easy separation and reuse over multiple cycles without significant loss of activity. acs.org
Phthalimide derivatives are also being explored as catalysts in photoredox and electrochemical reactions. Tetrachlorophthalimides, for example, can act as effective electron-acceptor organocatalysts that form photoactive complexes upon visible light irradiation. acs.org This enables the generation of radicals for C-C bond formation under mild conditions, offering a green alternative to traditional methods. acs.orgresearchgate.net In electro-organic synthesis, which uses electricity to drive reactions, phthalimide derivatives have been screened as catalysts for the reduction of aryl halides, contributing to more sustainable redox chemistry by eliminating stoichiometric chemical reductants. beilstein-journals.orgresearchgate.net
Furthermore, phthalimides serve as essential building blocks for advanced, sustainable materials. They are used to synthesize polymers of intrinsic microporosity (PIMs), which can be fabricated into membranes for energy-efficient gas separation processes, such as capturing carbon dioxide. rsc.org Phthalimide groups are also incorporated into polysilsesquioxanes to create functional organosilicon polymers with potential applications in medicine and industry, synthesized via solvent-free green methods. mdpi.com
Table 2: Applications of Phthalimides in Sustainable Chemistry
| Phthalimide Derivative | Application Area | Role in Sustainability | Reference(s) |
|---|---|---|---|
| N-Hydroxyphthalimide (NHPI) | Organocatalysis | Metal-free catalyst for aerobic oxidations using O₂ as the oxidant. | polimi.itnih.govresearchgate.net |
| Immobilized NHPI | Recyclable Catalysis | Heterogeneous catalyst that is easily separated and reused, reducing waste. | acs.org |
| Tetrachlorophthalimides | Photocatalysis | Organocatalyst for visible-light-driven reactions, avoiding harsh reagents. | acs.org |
| General Phthalimides | Electro-organic Synthesis | Catalysts in electrochemical reactions, replacing chemical redox agents with electricity. | beilstein-journals.orgresearchgate.net |
| Functionalized Phthalimides | Polymer Synthesis | Building blocks for advanced materials like gas separation membranes (PIMs). | rsc.org |
Q & A
Q. What are the standard methods for synthesizing 4-Nitro-N-phenylphthalimide?
The synthesis typically involves nitro-functionalization of N-phenylphthalimide. A common approach is the nitration of N-phenylphthalimide using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to prevent over-nitration. Purification via recrystallization from ethanol or acetonitrile is recommended to isolate the product . Characterization should include melting point analysis, HPLC for purity (>95%), and spectroscopic methods (¹H/¹³C NMR, IR) to confirm the nitro group at the 4-position and the phthalimide backbone .
Q. How can researchers confirm the structural integrity of this compound derivatives?
Use a combination of:
- ¹H NMR : Look for aromatic proton splitting patterns (e.g., para-substituted nitro group causes distinct deshielding).
- IR spectroscopy : Confirm the presence of carbonyl stretches (~1770 cm⁻¹ for phthalimide) and nitro symmetric/asymmetric vibrations (~1520 and ~1350 cm⁻¹).
- Elemental analysis : Validate the molecular formula (C₁₄H₈N₂O₄) . Advanced techniques like X-ray crystallography or high-resolution mass spectrometry (HRMS) resolve ambiguities in complex derivatives .
Q. What are common impurities encountered during synthesis, and how are they mitigated?
- Byproducts from incomplete nitration : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent). Adjust stoichiometry of HNO₃ and reaction time.
- Isomeric contamination (e.g., 3-nitro vs. 4-nitro) : Optimize nitration conditions (e.g., lower temperature, slower addition) to favor para selectivity .
- Residual solvents : Use vacuum drying (40–50°C, 24 hrs) and confirm absence via GC-MS .
Advanced Research Questions
Q. How can reaction conditions be optimized for nucleophilic substitution in this compound?
The nitro group activates the phthalimide ring for nucleophilic aromatic substitution (SNAr). Key parameters:
- Solvent : Polar aprotic solvents (DMF, DMSO) enhance reactivity.
- Temperature : 80–120°C accelerates substitution while minimizing side reactions.
- Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) for heterogeneous reactions with phenols or amines . Example: Substitution with p-cresol in DMF at 100°C yields 4-aryloxy derivatives, confirmed by ¹H NMR .
Q. What mechanistic insights explain contradictory yields in alkylation reactions?
Competing pathways (mono- vs. di-alkylation) depend on:
- Electrophile strength : Alkyl sulfonates favor di-alkylation due to better leaving-group ability, while alkyl halides under phase-transfer conditions favor mono-alkylation .
- Steric effects : Bulky substituents on the phthalimide nitrogen hinder di-alkylation. Kinetic studies (e.g., in situ IR monitoring) and DFT calculations can model transition states to rationalize product distributions .
Q. How should researchers handle discrepancies in spectroscopic data for novel derivatives?
- Cross-validation : Compare NMR data with computed spectra (e.g., using Gaussian or ACD/Labs software).
- Dynamic effects : For flexible substituents (e.g., ethoxy groups), variable-temperature NMR resolves signal splitting caused by conformational exchange .
- Collaborative analysis : Share raw data (e.g., via repositories like Chemotion) for peer validation .
Q. What strategies improve reproducibility in hydrolysis of this compound to phthalic acids?
- Alkaline hydrolysis : Use NaOH (2M) in ethanol/water (1:1) at reflux. Monitor pH to prevent decarboxylation.
- Microwave-assisted hydrolysis : Reduces reaction time (30 mins vs. 6 hrs) and improves yield (85% vs. 70%) .
- Work-up : Acidify with HCl (pH 2–3) to precipitate the phthalic acid derivative, then filter and dry .
Methodological Best Practices
Q. What are the recommended protocols for data curation and sharing in studies involving this compound?
- Metadata standards : Annotate synthesis parameters (reagents, conditions, yields) using the ISA-Tab format.
- Repository use : Deposit spectra in Chemotion or RADAR4Chem, ensuring FAIR (Findable, Accessible, Interoperable, Reusable) compliance .
- Ethical reporting : Follow NIH guidelines for preclinical data, including detailed experimental replicates and statistical thresholds .
Q. How can researchers address instability of intermediates during multi-step synthesis?
- Low-temperature storage : Store nitro intermediates at –20°C in amber vials to prevent decomposition.
- In-line purification : Use flash chromatography immediately after reaction completion.
- Stability assays : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 1 week) to identify vulnerable intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
